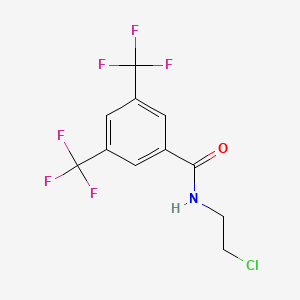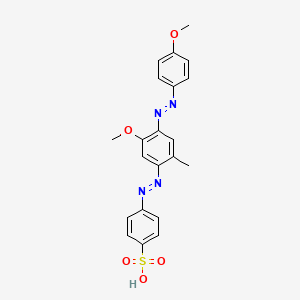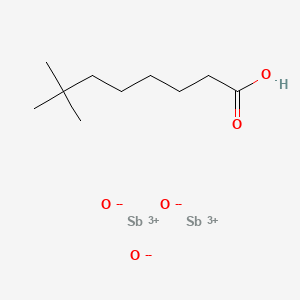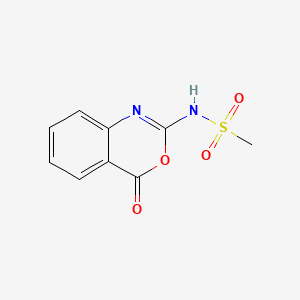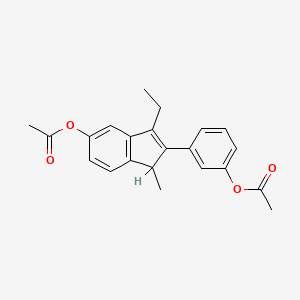
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate is an organic compound characterized by its unique structure, which includes an indene core substituted with acetyloxy, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Substitution Reactions: The introduction of the acetyloxy, ethyl, and methyl groups can be achieved through various substitution reactions. For example, the acetyloxy group can be introduced via esterification, where an alcohol reacts with acetic anhydride in the presence of an acid catalyst.
Final Assembly: The final step involves coupling the substituted indene core with a phenyl acetate moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
化学反応の分析
Types of Reactions
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
類似化合物との比較
Similar Compounds
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.
Uniqueness
The uniqueness of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate lies in its specific combination of functional groups and its potential applications. The presence of both acetyloxy and phenyl acetate groups may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.
特性
CAS番号 |
83456-29-5 |
|---|---|
分子式 |
C22H22O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
[2-(3-acetyloxyphenyl)-3-ethyl-1-methyl-1H-inden-5-yl] acetate |
InChI |
InChI=1S/C22H22O4/c1-5-19-21-12-18(26-15(4)24)9-10-20(21)13(2)22(19)16-7-6-8-17(11-16)25-14(3)23/h6-13H,5H2,1-4H3 |
InChIキー |
GZZYUSVWJWADMH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(C2=C1C=C(C=C2)OC(=O)C)C)C3=CC(=CC=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


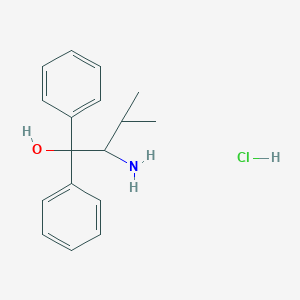
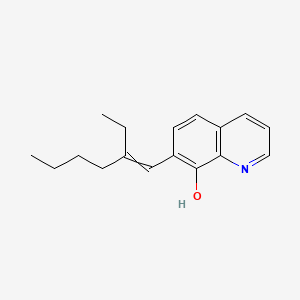
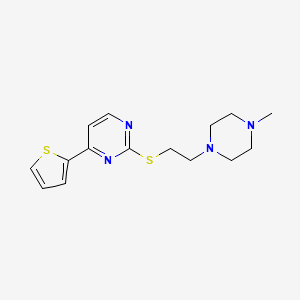
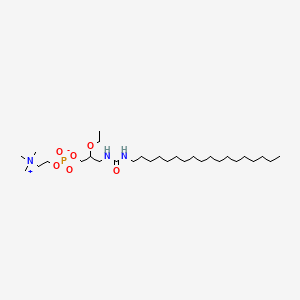
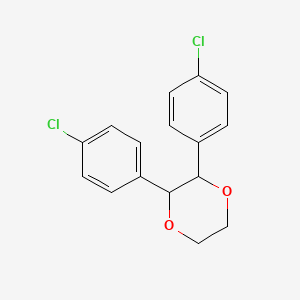
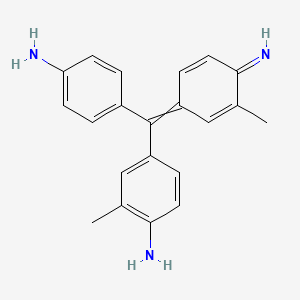
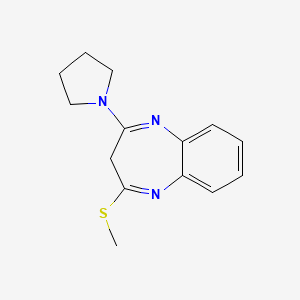
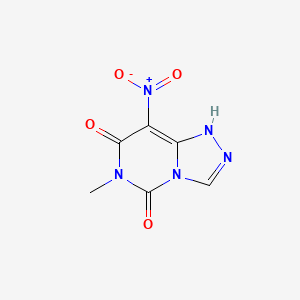
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
